molecular formula C22H27N3O4S B2852139 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one CAS No. 1251704-45-6

3-[(4-methylpiperidin-1-yl)sulfonyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one

Cat. No.: B2852139
CAS No.: 1251704-45-6
M. Wt: 429.54
InChI Key: BWMPQUWNTAEDNU-UHFFFAOYSA-N
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Description

3-[(4-methylpiperidin-1-yl)sulfonyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a complex organic compound that features a quinoline derivative, a piperidine sulfonyl group, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Derivative: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.

    Attachment of the Piperidine Sulfonyl Group: This step might involve sulfonylation reactions using sulfonyl chlorides and piperidine derivatives.

    Formation of the Pyridinone Moiety: This can be achieved through condensation reactions involving pyridine derivatives and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylpiperidin-1-yl)sulfonyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or pyridinone rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the pyridinone ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In medicinal chemistry, this compound might be explored for its potential pharmacological properties. The quinoline and pyridinone moieties are known for their biological activities, including antimicrobial and anticancer properties.

Industry

In the industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Pyridinone Derivatives: Compounds such as deferiprone, used as iron chelators.

    Piperidine Sulfonyl Compounds: Various sulfonyl piperidine derivatives used in medicinal chemistry.

Uniqueness

What sets 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one apart is its unique combination of these three functional groups, which could confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methylpiperidin-1-yl)sulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-17-10-14-24(15-11-17)30(28,29)20-9-5-12-23(22(20)27)16-21(26)25-13-4-7-18-6-2-3-8-19(18)25/h2-3,5-6,8-9,12,17H,4,7,10-11,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMPQUWNTAEDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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